5-Acetyl-2-(butylamino)-6-methylnicotinonitrile
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Overview
Description
5-Acetyl-2-(butylamino)-6-methylnicotinonitrile is a chemical compound belonging to the class of nicotinonitriles. This compound is characterized by the presence of an acetyl group at the 5th position, a butylamino group at the 2nd position, and a methyl group at the 6th position on the nicotinonitrile core. Nicotinonitriles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-(butylamino)-6-methylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the nicotinonitrile core.
Reduction: Reduction of the nitro group to an amino group.
Acetylation: Introduction of the acetyl group at the 5th position.
Alkylation: Introduction of the butylamino group at the 2nd position.
Methylation: Introduction of the methyl group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-(butylamino)-6-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: Conversion of the acetyl group to a carboxylic acid.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Substitution reactions at the amino or acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 5-carboxy-2-(butylamino)-6-methylnicotinonitrile.
Reduction: Formation of 5-acetyl-2-(butylamino)-6-methylnicotinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Acetyl-2-(butylamino)-6-methylnicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-(butylamino)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-2-(methylamino)-6-methylnicotinonitrile
- 5-Acetyl-2-(ethylamino)-6-methylnicotinonitrile
- 5-Acetyl-2-(propylamino)-6-methylnicotinonitrile
Uniqueness
5-Acetyl-2-(butylamino)-6-methylnicotinonitrile is unique due to the presence of the butylamino group, which may confer distinct biological activities and chemical reactivity compared to its analogs with shorter alkyl chains. This uniqueness can be exploited in the design of new compounds with specific desired properties.
Properties
IUPAC Name |
5-acetyl-2-(butylamino)-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-4-5-6-15-13-11(8-14)7-12(10(3)17)9(2)16-13/h7H,4-6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHJZYYCTCJTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C(C=C1C#N)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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